2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound that features a hydroxyphenyl group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with a suitable diene in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C. The reaction proceeds through a Diels-Alder reaction followed by oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: Formation of 2-(3-oxophenyl)-5-oxotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 2-(3-hydroxyphenyl)-5-hydroxytetrahydrofuran-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tetrahydrofuran ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyphenylacetic acid: Similar structure but lacks the tetrahydrofuran ring.
5-Hydroxy-2-tetrahydrofuran carboxylic acid: Similar structure but lacks the hydroxyphenyl group.
Uniqueness
2-(3-Hydroxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the tetrahydrofuran ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H10O5 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H10O5/c12-7-3-1-2-6(4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10,12H,5H2,(H,14,15) |
InChI Key |
AAVHJLVLMCBWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC(=CC=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.